

4-(Pyridin-2-yl)aminocarbonylphenylboronic acid derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid

Cat. No.: B1438507

[Get Quote](#)

An In-Depth Technical Guide to **4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid** Derivatives for Researchers and Drug Development Professionals

Executive Summary

Boronic acid derivatives have emerged from a niche chemical curiosity to a validated and powerful class of pharmacologically active agents, underscored by multiple FDA-approved drugs.^{[1][2]} This guide focuses on a specific, high-value scaffold: **4-(Pyridin-2-yl)aminocarbonylphenylboronic acid** and its derivatives. This core structure combines the unique electrophilic nature of boronic acid with the versatile pharmacophoric properties of a pyridyl-amide moiety.^{[3][4]} These compounds are notable for their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and often selective inhibition.^[5] A prime example of this scaffold's success is its role as a key intermediate in the synthesis of Acalabrutinib, a highly effective Bruton's tyrosine kinase (BTK) inhibitor used in oncology.^[6] This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and key applications of these derivatives, supplemented with detailed experimental protocols to empower researchers in their drug discovery efforts.

The Ascendance of Boronic Acids in Medicinal Chemistry

For many years, boron-containing compounds were largely overlooked in drug discovery, partly due to a misconception of inherent toxicity.^[7] This perception has been thoroughly demystified, especially following the clinical success of the proteasome inhibitor Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA in 2003.^[7] This milestone catalyzed a surge of interest in organoboron compounds for therapeutic applications.^[2]

The utility of the boronic acid group ($-\text{B}(\text{OH})_2$) stems from several key characteristics:

- Unique Reactivity: The boron atom is trigonal planar and electron-deficient, making it a Lewis acid capable of forming a reversible, yet stable, covalent bond with biological nucleophiles like the hydroxyl groups of serine or threonine residues within an enzyme's active site.^{[5][8]}
- Low Toxicity: Boron is an essential trace element, and boronic acid derivatives generally exhibit low toxicity, making them suitable for therapeutic use.^[7]
- Synthetic Versatility: The boronic acid moiety is stable, easily synthesized, and serves as a crucial building block in powerful synthetic reactions like the Suzuki-Miyaura coupling, enabling the construction of complex molecular libraries.^{[7][9]}

These features have led to the approval of several boronic acid drugs, including treatments for multiple myeloma and bacterial infections, solidifying their place as a vital tool in modern medicinal chemistry.^{[1][2]}

The Core Moiety: 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid

The title compound, with CAS Registry Number 850568-25-1, is a sophisticated building block designed for targeted drug development.^[3] Its structure can be deconstructed into three critical components, each contributing to its overall function and utility.

- The Boronic Acid "Warhead": This is the reactive center of the molecule, responsible for engaging with the biological target through reversible covalent bond formation.^[6]

- The Phenyl Linker: The rigid phenyl ring serves as a scaffold, correctly positioning the boronic acid and the pyridyl-amide group for optimal interaction with the target protein.
- The Pyridyl-Amide Group: The pyridine ring is a common motif in pharmaceuticals, known to enhance biological activity and modulate pharmacokinetic properties like solubility and metabolic stability.[10][11] The amide linkage provides a hydrogen bond donor and acceptor, facilitating strong, non-covalent interactions within a protein's binding pocket.

Physicochemical Properties

A summary of the key properties of the parent compound is presented below.

Property	Value	Source
CAS Number	850568-25-1	[3][12]
Molecular Formula	C ₁₂ H ₁₁ BN ₂ O ₃	[13][14]
Molecular Weight	242.04 g/mol	[13][15]
Appearance	Solid powder	[12]
pKa	8.10 ± 0.16 (Predicted)	[3][16]
Storage	Inert atmosphere, 2-8°C	[3]

Synthesis and Characterization

Derivatives of this scaffold are typically synthesized through a convergent approach, culminating in an amide coupling reaction. The general workflow involves preparing the two key fragments—the boronic acid-containing benzoic acid and the aminopyridine—and then joining them.

[Click to download full resolution via product page](#)

Characterization of the final products relies on standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure and verify the connectivity of the atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism of action for these derivatives is enzyme inhibition. The boronic acid group forms a tetrahedral intermediate with a nucleophilic hydroxyl group (from a serine or threonine residue) in the enzyme's active site. This interaction is covalent but reversible, offering a unique pharmacological profile that combines the high potency of covalent inhibitors with the potential for reduced off-target toxicity compared to irreversible inhibitors.[\[5\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

This mechanism is particularly effective for targeting serine/threonine kinases and serine proteases, which are critical regulators in many disease pathways.[\[8\]](#)[\[9\]](#)

Key Applications & Structure-Activity Relationships (SAR)

The versatility of the **4-(pyridin-2-yl)aminocarbonylphenylboronic acid** scaffold makes it a valuable starting point for developing inhibitors against various targets.

Case Study: Acalabrutinib (BTK Inhibitor)

The most prominent application of this core structure is as a crucial building block for Acalabrutinib (Calquence®).[\[6\]](#) Acalabrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for treating various B-cell malignancies. In this context, the boronic acid is not part of the final drug; rather, the entire 4-(pyridin-2-yl)aminocarbonylphenyl moiety serves as a key fragment that is incorporated into the final, more complex Acalabrutinib

molecule through reactions like the Suzuki-Miyaura coupling.[10] This highlights the compound's role as a high-value pharmaceutical intermediate.[6][18]

Oncology: Proteasome Inhibition

Inspired by the success of Bortezomib, boronic acid derivatives are widely explored as proteasome inhibitors for treating cancers like multiple myeloma.[1][19] The proteasome, a multi-enzyme complex, contains a critical N-terminal threonine residue in its active site, which is a perfect target for boronic acid-based inhibitors.[8] Derivatives of the title scaffold can be designed to selectively target the chymotrypsin-like activity of the proteasome, leading to the accumulation of pro-apoptotic proteins and cell death in cancer cells.[19][20]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a wide range of derivatives is proprietary or spread across numerous publications, general principles can be inferred:

- Pyridine Ring Substitution: Adding substituents to the pyridine ring can modulate potency, selectivity, and pharmacokinetic properties. Electron-donating or withdrawing groups can alter the electronics and binding interactions.[11]
- Amide Linker: The N-H and C=O groups are critical hydrogen bonding elements. Altering the amide or replacing it can drastically affect binding affinity.
- Phenyl Ring Substitution: Adding groups to the phenyl ring can be used to probe for additional binding pockets on the target enzyme or to fine-tune solubility and metabolic stability. Replacing the phenyl ring with other aromatic systems (e.g., thiophene, pyrazole) is a common strategy to explore new chemical space and improve properties.[21]

Experimental Protocols & Methodologies

The following protocols are provided as templates for researchers working with these compounds.

Protocol 1: Synthesis of 4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid

This protocol describes a standard amide coupling procedure.

Materials:

- 4-Carboxyphenylboronic acid
- 2-Aminopyridine
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
- Anhydrous MgSO₄
- Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separation funnel, rotary evaporator.

Procedure:

- To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-carboxyphenylboronic acid (1.0 eq).
- Dissolve the starting material in anhydrous DMF.
- Add 2-aminopyridine (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
- Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using TLC or LC-MS.
- Once the reaction is complete, dilute the mixture with ethyl acetate.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure title compound.
- Confirm the structure and purity using NMR, MS, and HPLC.

Protocol 2: In Vitro Proteasome Inhibition Assay

This protocol measures the inhibition of the 20S proteasome's chymotrypsin-like (CT-L) activity.

Materials:

- Purified human 20S proteasome
- Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5
- Test compound (dissolved in DMSO)
- Bortezomib (positive control)
- 96-well black microplate
- Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

- Prepare serial dilutions of the test compound and Bortezomib in assay buffer. Ensure the final DMSO concentration is $\leq 1\%$.
- In a 96-well plate, add 50 μ L of the diluted test compound or control to the appropriate wells.
- Add 25 μ L of purified 20S proteasome (e.g., at a final concentration of 0.5 nM) to all wells.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

- Initiate the reaction by adding 25 μ L of the Suc-LLVY-AMC substrate (e.g., at a final concentration of 10 μ M).
- Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
- Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
- Determine the percent inhibition relative to the DMSO control and plot it against the inhibitor concentration.
- Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

[Click to download full resolution via product page](#)

Future Perspectives and Challenges

The **4-(pyridin-2-yl)aminocarbonylphenylboronic acid** scaffold remains a highly attractive starting point for novel drug discovery. Future efforts will likely focus on:

- Targeting Novel Enzymes: Expanding beyond kinases and proteasomes to other enzyme classes where a nucleophilic residue plays a key catalytic role.
- Improving Selectivity: Fine-tuning the structure to minimize off-target effects is a constant challenge. Computational modeling and extensive SAR studies will be crucial.[21]
- Overcoming Resistance: As with all targeted therapies, acquired resistance is a major clinical hurdle. Designing next-generation inhibitors based on this scaffold that can overcome known resistance mutations is a key area of research.[19]

Conclusion

4-(Pyridin-2-yl)aminocarbonylphenylboronic acid derivatives represent a confluence of strategic design elements in modern medicinal chemistry: a validated covalent "warhead," a versatile pharmacophoric group, and a synthetically accessible scaffold. Their proven utility as key intermediates for approved drugs like Acalabrutinib and their potential as direct enzyme

inhibitors make them a focal point for researchers in oncology and beyond.[\[6\]](#)[\[17\]](#) By understanding the underlying principles of their synthesis, mechanism of action, and biological applications, scientists can leverage this powerful chemical class to develop the next generation of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 850568-25-1 Acalabrutinib Intermediate Supplier India [punagri.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. nbinno.com [nbinno.com]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 12. echemi.com [echemi.com]
- 13. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C₁₂H₁₁BN₂O₃ | CID 44119539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID | 850568-25-1 [chemicalbook.com]

- 15. CAS 850568-25-1 | 4-(Pyridin-2-YL)aminocarbonylphenylboronic acid - Synblock [synblock.com]
- 16. 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID CAS#: 850568-25-1 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. 850568-25-1|(4-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 19. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Pyridin-2-yl)aminocarbonylphenylboronic acid derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1438507#4-pyridin-2-yl-aminocarbonylphenylboronic-acid-derivatives\]](https://www.benchchem.com/product/b1438507#4-pyridin-2-yl-aminocarbonylphenylboronic-acid-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com